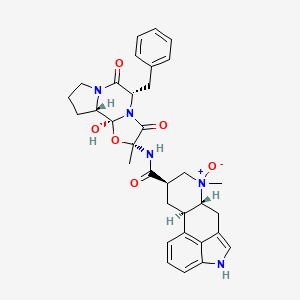
9,10-Dihydroergotamine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroergotamine N-Oxide is a derivative of dihydroergotamine, an ergot alkaloid. This compound is known for its complex molecular structure and significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroergotamine N-Oxide typically involves the oxidation of dihydroergotamine. One common method is the reaction of dihydroergotamine with organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The production is typically carried out in specialized facilities equipped with the necessary safety and environmental controls .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Dihydroergotamine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the compound’s functional groups.
Reduction: Reduction reactions can revert the compound to its parent form, dihydroergotamine.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid, peroxyacetic acid.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different N-oxide derivatives, while reduction can yield dihydroergotamine .
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroergotamine N-Oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9,10-Dihydroergotamine N-Oxide involves its interaction with serotonin receptors, particularly the 5-HT1B, 5-HT1D, and 5-HT1F receptors . By acting as an agonist at these receptors, the compound can modulate neurotransmitter release and vascular tone, which is believed to contribute to its therapeutic effects in migraine treatment. Additionally, it interacts with adrenergic and dopamine receptors, further influencing its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Dihydroergotamine: The parent compound, used primarily for migraine treatment.
Ergotamine: Another ergot alkaloid with similar pharmacological properties.
Methysergide: A related compound used in the prevention of migraines.
Comparison: 9,10-Dihydroergotamine N-Oxide is unique due to its N-oxide functional group, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, dihydroergotamine . This modification can potentially enhance its therapeutic effects and reduce side effects, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C33H37N5O6 |
|---|---|
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-carboxamide |
InChI |
InChI=1S/C33H37N5O6/c1-32(31(41)37-25(14-19-8-4-3-5-9-19)30(40)36-13-7-12-27(36)33(37,42)44-32)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)38(2,43)18-21/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25+,26-,27+,32-,33+,38?/m1/s1 |
InChI-Schlüssel |
AVVFHTBSWWBSQB-JKCGWWBLSA-N |
Isomerische SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |
Kanonische SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















